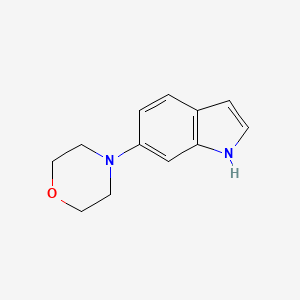

4-(1H-Indol-6-yl)morpholine

Description

Significance of Indole (B1671886) as a Privileged Pharmacophore in Drug Discovery

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as a "privileged pharmacophore" in drug discovery. bldpharm.comresearchgate.netacs.orgresearchgate.net Its prevalence in numerous natural products, alkaloids, and approved drugs underscores its therapeutic importance. bldpharm.comacs.org The indole scaffold's electronic and steric properties allow it to engage with various receptors and enzymes through hydrogen bonding, pi-stacking, and hydrophobic interactions, making it a versatile building block for designing a wide range of biologically active compounds. researchgate.net

Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and neuroprotective effects. acs.orgbldpharm.comsci-hub.se This broad utility has made the indole nucleus a focal point for medicinal chemists aiming to develop novel drugs against challenging diseases. researchgate.netacs.org

Role of Morpholine (B109124) as a Versatile Moiety in Lead Compounds and Pharmacokinetic Modulation

The nitrogen atom in the morpholine ring is weakly basic, which can be advantageous for forming desirable interactions with biological targets and improving a compound's absorption and distribution characteristics. acs.org Furthermore, the morpholine ring can serve as a key interacting element with target proteins, particularly kinases, or act as a scaffold to correctly orient other functional groups for optimal binding. sci-hub.seacs.orgnih.gov Its ability to modulate both the pharmacodynamic and pharmacokinetic properties of a lead compound makes it an invaluable tool in drug design. sci-hub.senih.gov

Contextualization of 4-(1H-Indol-6-yl)morpholine within Contemporary Chemical Biology Research

The specific compound This compound represents a fundamental building block within the broader class of indolyl morpholine scaffolds. While direct biological studies on this specific molecule are not extensively documented in public literature, its significance is evident from its role as a key chemical intermediate in the synthesis of more complex and highly potent pharmaceutical agents. bldpharm.combldpharm.com

This compound is commercially available from various chemical suppliers, underscoring its utility in research and development. bldpharm.combldpharm.com Its primary role in contemporary research is that of a structural foundation upon which more elaborate molecules are built. For instance, the this compound core is a fragment in various classes of kinase inhibitors, which are a major focus in oncology research. ontosight.ainih.gov Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is a hallmark of many cancers. ed.ac.uk

The value of This compound lies in its ability to provide a pre-formed, drug-like scaffold that combines the target-interacting potential of the indole ring with the favorable pharmacokinetic properties imparted by the morpholine moiety. Researchers utilize this intermediate to synthesize libraries of derivative compounds for screening against various biological targets, thereby accelerating the drug discovery process.

Below are the basic chemical properties of the parent compound and an example of a complex kinase inhibitor derivative that incorporates this scaffold.

Table 1: Physicochemical Properties

| Property | This compound | 4-(4-(1H-indol-6-yl)-6-(pyridin-2-ylmethoxy)pyrimidin-2-yl)morpholine |

|---|---|---|

| CAS Number | 245117-18-4 | 1644585-05-1 (ChEMBL ID) |

| Molecular Formula | C₁₂H₁₄N₂O | C₂₂H₂₃N₅O₂ |

| Molecular Weight | 202.25 g/mol | 389.45 g/mol |

| Structure | A simple fusion of indole and morpholine rings. | A more complex structure with the this compound core linked to a substituted pyrimidine (B1678525) ring. |

| Role | Chemical Intermediate / Building Block | Investigational Compound (e.g., Kinase Inhibitor) |

Data sourced from chemical supplier catalogs and scientific databases. bldpharm.combldpharm.comontosight.ai

The development of sophisticated molecules, such as the one shown in the table, highlights the strategic importance of simpler, well-characterized building blocks like This compound . Its use allows for the systematic exploration of chemical space around the indolyl morpholine pharmacophore, facilitating the discovery of new and effective therapeutic agents for a range of diseases.

Properties

CAS No. |

245117-18-4 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(1H-indol-6-yl)morpholine |

InChI |

InChI=1S/C12H14N2O/c1-2-11(14-5-7-15-8-6-14)9-12-10(1)3-4-13-12/h1-4,9,13H,5-8H2 |

InChI Key |

CDGIWYMFRIJCIR-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC3=C(C=C2)C=CN3 |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Elucidation of 4 1h Indol 6 Yl Morpholine Derivatives

Influence of Indole (B1671886) Substitution Patterns on Biological Activity

Positional Effects of Substituents on the Indole Moiety (e.g., N-1, C-2, C-3, C-6)

The electronic and steric properties of substituents on the indole ring can drastically alter a compound's biological efficacy. SAR studies across various classes of indole derivatives have established several guiding principles regarding positional effects.

N-1 Position: The hydrogen atom on the indole nitrogen often acts as a crucial hydrogen bond donor for receptor binding. nih.gov In studies of certain indole-based ligands, the methylation of this nitrogen to form 1-methyl derivatives resulted in inactive compounds, highlighting the importance of the N-H group for biological activity. nih.gov

C-2 and C-3 Positions: The C-3 position of the indole ring is highly reactive and electronically favored for electrophilic substitution. researchgate.net Consequently, substitutions at C-3 are common in many bioactive molecules. If the C-3 position is already substituted, electrophilic attack often occurs at the C-2 position. researchgate.net The introduction of methyl groups at either the C-2 or C-3 position can increase steric hindrance, which may negatively impact binding affinity. mdpi.com

Benzene (B151609) Ring Positions (C-4, C-5, C-6, C-7): Substitutions on the benzene portion of the indole ring also play a significant role in modulating activity. For one series of indole-2-carboxylic acid derivatives, substitutions at the C-4 position were found to be the least favorable for activity, whereas modifications at the C-7 position were the most favorable. researchgate.net In another series, the introduction of halogens onto a phenyl ring attached to the main scaffold enhanced the affinity of 5-H-indole derivatives, demonstrating how substitutions can have interdependent effects. nih.gov

The following table summarizes general findings on how substitutions at various indole positions can influence biological activity, based on studies of different indole-containing compound classes.

| Position | Substitution/Modification | Observed Effect on Activity | Compound Class Studied |

|---|---|---|---|

| N-1 | Methylation (blocking H-bond donor) | Loss of activity nih.gov | Indole-based BzR Ligands |

| C-4 | Various substituents | Least favorable position for activity researchgate.net | Indole-2-carboxylic acids |

| C-5 | Halogens (Cl, NO₂) | Potency can be improved by other substitutions (interdependent effect) nih.gov | Indole-based BzR Ligands |

| C-7 | Methoxy group | Most favorable position for activity researchgate.net | Indole-2-carboxylic acids |

Impact of Indole Bicyclic Skeleton Modifications

Altering the core indole structure through skeletal editing or bioisosteric replacement is a powerful strategy in drug discovery to modulate activity, improve properties, and explore new chemical space. nih.gov This "scaffold hopping" can lead to the discovery of novel derivatives with enhanced potency or selectivity. thieme-connect.com

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a key technique. mdpi.com For the indole nucleus, common bioisosteric replacements include other bicyclic heteroaromatics like azaindoles, benzimidazoles, or quinolines. researchgate.net For instance, a potent and selective PI3Kδ inhibitor was developed based on an indole scaffold, where bioisosteric replacements were key to optimizing the final compound. nih.govresearchgate.net

More advanced techniques involve skeletal editing, where atoms are inserted directly into the ring system. Recent methodologies have demonstrated the ability to achieve nitrogen atom insertion into N-silyl protected indoles, transforming the indole skeleton into a quinazoline (B50416) or quinoxaline (B1680401) core. thieme-connect.comchemrxiv.orgscinito.ai Similarly, Ciamician-Dennstedt-type reactions can achieve single-carbon insertion to expand the indole's five-membered ring into a six-membered one, yielding quinoline (B57606) derivatives. researchgate.net These modifications fundamentally alter the scaffold's geometry and electronic properties, offering a route to novel compound classes that may possess different biological activities.

Role of the Morpholine (B109124) Heterocycle in Modulating Potency and Selectivity

The morpholine ring is recognized in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in bioactive compounds and its ability to confer advantageous properties. nih.govnih.govresearchgate.net Its inclusion in a molecule can enhance potency, modulate pharmacokinetic profiles, and provide desirable physicochemical characteristics. researchgate.netresearchgate.net The morpholine moiety is valued for its metabolic stability and its ability to improve properties like aqueous solubility and membrane permeability. researchgate.nettandfonline.com

The ring contains both a hydrogen bond acceptor (the oxygen atom) and a weakly basic nitrogen atom. nih.govacs.org The oxygen can form crucial hydrogen bonds with target proteins, while the electron-deficient nature of the ring allows for favorable hydrophobic interactions. researchgate.netacs.org

Conformational Analysis and Stereochemical Influences of the Morpholine Ring

The three-dimensional shape and flexibility of the morpholine ring are critical to its function. Theoretical calculations and spectroscopic studies indicate that the chair conformation of morpholine is significantly lower in energy (more stable) than the skew-boat conformers. researchgate.net The ring typically adopts a flexible "chair-like" conformation. nih.govacs.org

The specific orientation of the nitrogen atom's lone pair (axial vs. equatorial) can be influenced by the surrounding medium. In pure liquid morpholine, the equatorial chair conformer is predominant. researchgate.net However, in an aqueous solution, the contribution from the axial chair conformer is known to increase. researchgate.net This conformational flexibility allows the morpholine ring to adapt to the topology of different biological targets, which can be advantageous for binding. Stereochemistry plays a pivotal role in biological activity, as the spatial arrangement of atoms dictates how a molecule interacts with chiral biological macromolecules like enzymes and receptors.

Effects of Substitutions on the Morpholine Moiety

While the core morpholine ring itself imparts favorable properties, substitutions on the ring can further refine a compound's activity and selectivity. SAR studies have shown that adding substituents to the carbon atoms of the morpholine ring can have a significant impact.

For example, the introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to increase the anticancer activity of certain compounds. e3s-conferences.org Furthermore, creating "bridged" morpholines, where a linker connects two positions of the ring, can enhance potency and selectivity for specific targets like the mTOR kinase. e3s-conferences.org However, the impact of substitution is highly context-dependent. In one study on EGFR kinase inhibitors, replacing a piperazine (B1678402) ring with a morpholine ring led to a decrease in potency, indicating that the specific interactions of the nitrogen atoms are critical for that particular target. nih.gov

Linker Chemistry and Inter-Scaffold Distance in Indolyl Morpholine Conjugates

In molecules where the indole and morpholine moieties are not directly attached, the nature and length of the connecting linker are critical determinants of biological activity. The linker controls the spatial orientation of the two scaffolds relative to each other, governing how the molecule can simultaneously interact with different pockets or domains of a biological target.

The composition of the linker is also important. A novel linker system based on a malondialdehyde-indole condensation reaction has been developed, demonstrating how indole chemistry can be directly incorporated into linker design for specific applications. nih.gov

The distance between the core scaffolds, often controlled by the number of atoms in the linker chain, can have a dramatic effect on potency. Studies on different classes of compounds have repeatedly shown that there is often an optimal linker length for a given target.

In a series of quinazoline derivatives, inserting morpholine alkoxy groups at positions 6 and 7 led to increased antiproliferative activity. A three-carbon linker chain was found to be 7.5-fold more active than a shorter two-carbon chain, as the longer linker allowed the morpholine's oxygen to form a key hydrogen bond with a Lys745 residue in the EGFR kinase domain. nih.gov

Conversely, in a series of novel cholinesterase inhibitors, derivatives with a shorter, two-methylene linker between the quinoline and morpholine scaffolds showed superior inhibitory activity compared to those with longer three- or four-methylene linkers. nih.gov

This relationship is summarized in the table below.

| Compound Class | Target | Linker Length | Effect on Potency |

|---|---|---|---|

| Quinazoline-Morpholine Derivatives | EGFR Kinase | 3-carbon linker > 2-carbon linker | Longer linker increased potency 7.5-fold nih.gov |

| Quinoline-Morpholine Derivatives | Cholinesterase | 2-methylene linker > 3- or 4-methylene linker | Shorter linker led to higher potency nih.gov |

These findings underscore that linker design must be carefully optimized for each specific biological target to ensure the correct inter-scaffold distance and orientation for maximal activity.

Computational and Theoretical Investigations of 4 1h Indol 6 Yl Morpholine Analogues

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For analogues of 4-(1H-Indol-6-yl)morpholine, these studies have been instrumental in elucidating their binding mechanisms, particularly as kinase inhibitors.

Molecular docking studies on indole-based kinase inhibitors have consistently identified key amino acid residues within the ATP-binding site that are crucial for ligand recognition and binding. For instance, in studies of indole-aminoquinazoline hybrids targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, hydrogen bonding with the backbone of Met793 in the hinge region is a critical interaction. nih.gov The morpholine (B109124) group, a common feature in many kinase inhibitors, often engages in hydrogen bonding with hinge region residues or forms favorable interactions in the solvent-exposed region. nih.gov

In the context of Phosphoinositide 3-kinase (PI3K) inhibitors, analogues containing a morpholine moiety have been shown to interact with key residues such as Val851 and Lys802. nih.govmdpi.com The morpholine oxygen can act as a hydrogen bond acceptor, while the indole (B1671886) N-H group can serve as a hydrogen bond donor, anchoring the ligand within the binding pocket. Furthermore, hydrophobic interactions between the indole ring and nonpolar residues like Leu857 and Phe961 are vital for stabilizing the ligand-protein complex. nih.gov

Table 1: Key Binding Site Residues and Interactions for Indole-Morpholine Analogues in Kinase Domains

| Target Kinase | Key Residue(s) | Type of Interaction | Reference |

| EGFR | Met793 | Hydrogen Bond | nih.gov |

| PI3Kα | Val851, Lys802, Asp933 | Hydrogen Bond | nih.govmdpi.com |

| PI3Kα | Leu857, Phe961 | Hydrophobic Interaction | nih.gov |

| Src Kinase | Thr338, Met341 | Hydrogen Bond | mdpi.com |

| Aurora Kinase | Ala213 | Hydrogen Bond | pknaiklab.in |

This table is interactive. Click on the headers to sort the data.

The prediction of binding modes reveals how a ligand orients itself within the active site to achieve a stable complex. For this compound analogues, the indole scaffold typically occupies the hydrophobic pocket of the kinase ATP-binding site, mimicking the adenine (B156593) moiety of ATP. nih.gov The morpholine group, depending on its point of attachment and the specific kinase, can adopt various conformations to optimize its interactions. nih.gov

Docking simulations can also predict different conformational states of the ligand upon binding. nih.govresearchgate.netnih.gov The flexibility of the bond connecting the indole and morpholine moieties allows for a range of torsional angles, enabling the molecule to adapt to the specific topology of the binding site. These predictions are crucial for understanding the structure-activity relationship (SAR) and for designing analogues with improved binding affinity and selectivity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. nepjol.infomdpi.commdpi.comnih.govekb.egnih.gov For this compound analogues, DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nepjol.info

These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify regions prone to electrophilic or nucleophilic attack. ekb.eg This information is valuable for understanding potential intermolecular interactions, such as hydrogen bonding, which are critical for ligand-receptor binding.

Theoretical Binding Affinity Predictions and Scoring Function Development

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target. This is achieved through scoring functions, which are mathematical models that estimate the free energy of binding. nih.govfrontiersin.orgmdpi.com The development of accurate scoring functions is an active area of research. mdpi.com

For kinase inhibitors, target-specific scoring functions, such as kinase-PMF, have been developed to improve prediction accuracy compared to more general scoring functions. nih.gov These functions are trained on a large set of known kinase-ligand complexes and can better capture the specific interactions that govern binding in this protein family. Theoretical binding affinity predictions for novel this compound analogues would ideally employ such specialized scoring functions to rank potential candidates for synthesis and biological testing. frontiersin.orgresearchgate.net

In Silico ADME Prediction for Research Compound Prioritization and Design Optimization

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a drug. nih.govspringernature.comjapsonline.comresearchgate.netmdpi.com In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. nih.govspringernature.comasianpubs.org For this compound analogues, various parameters can be calculated, including lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. japsonline.commdpi.com

These predictions help in prioritizing compounds for further experimental evaluation and guide the optimization of their structures to improve their drug-like properties. For instance, modifications to the indole or morpholine rings can be made to modulate lipophilicity, thereby potentially improving oral absorption and cell permeability. mdpi.com

Table 2: Predicted ADMET Properties for a Representative Indole-Morpholine Analogue

| Property | Predicted Value | Interpretation | Reference |

| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability | japsonline.com |

| LogP | 2-3 | Optimal for cell permeability | mdpi.com |

| Hydrogen Bond Donors | 1-2 | Good membrane permeability | japsonline.com |

| Hydrogen Bond Acceptors | 2-3 | Good membrane permeability | japsonline.com |

| Blood-Brain Barrier Permeation | Varies | Dependent on specific substitutions | asianpubs.org |

| CYP2D6 Inhibition | Potential inhibitor | Potential for drug-drug interactions | springernature.com |

This table is interactive. Click on the headers to sort the data.

Pharmacophore Modeling and Virtual Screening Applications for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govnih.gov For a series of active this compound analogues, a pharmacophore model can be generated that typically includes features such as a hydrogen bond donor (from the indole N-H), a hydrogen bond acceptor (from the morpholine oxygen), and an aromatic ring feature. mdpi.comnih.gov

This pharmacophore model can then be used as a query in virtual screening campaigns to search large chemical databases for novel scaffolds that match the defined features. mdpi.compknaiklab.inmdpi.comnih.gov This approach allows for the discovery of structurally diverse compounds that may have similar biological activity, providing new starting points for drug discovery programs. mdpi.comnih.gov

Pharmacological Profile and Biological Target Engagement of Indolyl Morpholine Compounds

Modulation of Kinase Activity by 4-(1H-Indol-6-yl)morpholine and Its Derivatives

The indole (B1671886) and morpholine (B109124) moieties are recognized pharmacophores that contribute to the interaction of small molecules with the ATP-binding sites of various kinases. Research into derivatives of this compound has revealed a broad spectrum of kinase inhibitory activity.

Research on PI3K/mTOR Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer. The morpholine ring, in particular, is a key structural feature in many PI3K and mTOR inhibitors, as it can form crucial hydrogen bonds within the kinase hinge region. researchgate.netacs.org While many derivatives of this compound have been synthesized and evaluated as potent PI3K/mTOR inhibitors, specific inhibitory concentrations (IC50) for the parent compound are not extensively reported in publicly available literature.

Studies on related morpholinopyrimidine derivatives have demonstrated that modifications to the core structure can lead to potent and selective inhibition of PI3K isoforms and mTOR. For instance, the replacement of a morpholine group with bridged morpholines in pyrazolopyrimidine inhibitors has been shown to dramatically improve mTOR selectivity over PI3Kα, with some analogues achieving subnanomolar mTOR IC50 values. researchgate.net This highlights the significant role of the morpholine moiety in dictating kinase inhibitory potency and selectivity.

| Derivative Class | Target(s) | Key Findings |

| Pyrazolopyrimidines | mTOR, PI3Kα | Bridged morpholine substitutions enhance mTOR selectivity. |

| Morpholinopyrimidines | PI3K, mTOR | Core scaffold for potent dual inhibitors. |

Investigations into LRRK2 Kinase Inhibition

Studies on Other Kinase Targets (e.g., B-Raf, VEGFR-2, DNA Gyrase, Pyruvate (B1213749) Kinase, α-Glucosidase)

Derivatives of the this compound scaffold have been investigated for their activity against a range of other kinases.

B-Raf: B-Raf is a serine/threonine-protein kinase that plays a role in regulating the MAP kinase/ERKs signaling pathway. Mutations in the BRAF gene are common in various cancers. While specific data for the parent compound is lacking, the indole core is a common feature in many B-Raf inhibitors. researchgate.netnih.gov

VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. The inhibition of VEGFR-2 is a validated strategy in cancer therapy. Numerous quinazoline (B50416) and indole-based compounds have been developed as VEGFR-2 inhibitors. nih.govnih.govmdpi.com

DNA Gyrase: DNA gyrase is a bacterial topoisomerase and a target for antibacterial agents. Quinolone antibiotics are a well-known class of DNA gyrase inhibitors. nih.govnih.govmdpi.commdpi.comtargetmol.com There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of this enzyme.

Pyruvate Kinase: Pyruvate kinase is an enzyme involved in glycolysis. Its activity is regulated by various allosteric effectors. nih.govnih.gov The direct effect of this compound on pyruvate kinase has not been documented in the available research.

α-Glucosidase: α-Glucosidase inhibitors are oral anti-diabetic drugs. A study on 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives showed significant α-glucosidase inhibitory potential, with IC50 values ranging from 0.18 ± 0.01 µg/mL to 20.46 ± 0.21 µg/mL. nih.govacs.org This suggests that the morpholine moiety, in combination with a heterocyclic core, can contribute to the inhibition of this enzyme.

| Kinase Target | Relevance of Indolyl Morpholine Scaffold |

| B-Raf | Indole core is a common feature in inhibitors. |

| VEGFR-2 | Indole-based structures are explored as inhibitors. |

| α-Glucosidase | Morpholine-containing benzimidazoles show inhibitory activity. |

Receptor Agonism and Antagonism Studies

In addition to kinase inhibition, the this compound scaffold has been explored for its potential to interact with G-protein coupled receptors (GPCRs).

Cannabinoid Receptor (CB1/CB2) Modulation Research

The cannabinoid receptors, CB1 and CB2, are components of the endocannabinoid system and are involved in a wide range of physiological processes. The aminoalkylindole structure is a well-established class of cannabinoid receptor ligands. nih.gov While specific binding affinities for this compound at CB1 and CB2 receptors are not specified in the available literature, the general structure shares features with known cannabinoid receptor modulators. For example, the synthetic cannabinoid WIN-55,212-2, an aminoalkylindole, exhibits high potency at both CB1 and CB2 receptors. nih.gov The position of substituents on the indole ring can significantly impact binding affinity and selectivity. mdpi.com

Serotonin (B10506) Receptor (5-HT6R) Antagonism Research

The serotonin 6 receptor (5-HT6R) is primarily expressed in the central nervous system and is a target for the development of cognitive enhancers and treatments for neuropsychiatric disorders. A vast number of 5-HT6R ligands are based on an indole scaffold. nih.govresearchgate.netuj.edu.plresearchgate.net Antagonists of the 5-HT6 receptor have shown procognitive effects in preclinical models. While direct data on the 5-HT6R antagonist activity of this compound is not available, the indole core is a key pharmacophoric element in many potent 5-HT6R antagonists. nih.gov

Exploration of Other Receptor Interactions (e.g., Histamine H3, Dopamine (B1211576) D4, Mineralocorticoid Receptors, SV2)

The broader pharmacological profile of indolyl morpholine derivatives has been investigated across various receptor systems to understand their selectivity and potential off-target effects. Research into the parent compound, this compound, and its analogues has explored interactions with several G-protein coupled receptors (GPCRs) and other neural targets.

One area of investigation has been the Histamine H3 receptor , a target primarily involved in regulating neurotransmitter release in the central nervous system. Certain indole-based compounds have been assessed for their affinity to this receptor, although specific binding data for this compound remains limited in publicly accessible literature.

Similarly, the Dopamine D4 receptor , a key target in antipsychotic drug development, has been a subject of interest. Studies on related indole structures sometimes include screening against a panel of dopamine receptors. However, detailed reports quantifying the binding affinity or functional activity of this compound at the D4 receptor are not extensively documented.

The Mineralocorticoid Receptor (MR) , a nuclear hormone receptor involved in fluid balance and blood pressure regulation, has also been considered. While some complex heterocyclic compounds are known to interact with steroid receptors, specific research detailing the engagement of this compound with MR is not prominent in available studies.

Finally, Synaptic Vesicle Glycoprotein 2A (SV2A) , a crucial protein in the regulation of neurotransmitter release and a target for certain antiepileptic drugs, represents another potential interaction point. Screening of small molecules for SV2A binding is a common strategy in neuroscience research, but specific findings for this compound are not widely reported.

Enzyme Inhibition Research

The inhibitory activity of this compound and related structures has been evaluated against several enzymes implicated in various pathological processes.

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, responsible for the synthesis of prostaglandins. The inhibitory potential of indole-containing compounds against COX-1 and COX-2 is a significant area of research for developing anti-inflammatory agents. Studies have shown that certain derivatives of the indole scaffold can exhibit potent and selective inhibition of COX-2. While specific IC50 values for this compound are not consistently reported across major databases, the general class of indole-based compounds is recognized for this activity. Research in this area often involves modifying the core indole structure to optimize interaction with the active site of COX enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy for managing Alzheimer's disease. The indole nucleus is a common feature in many cholinesterase inhibitors. Research into various functionalized indoles has demonstrated a range of inhibitory activities. For instance, some indole-morpholine hybrids have been synthesized and evaluated for their ability to inhibit both AChE and BChE, showing promise as potential therapeutic agents. However, detailed kinetic studies and IC50 values specific to this compound are not extensively detailed in available literature.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections caused by bacteria like Helicobacter pylori. The search for effective urease inhibitors is an active area of medicinal chemistry. Indole derivatives have been explored for this purpose, with some demonstrating significant urease inhibitory activity. The mechanism often involves the interaction of the indole nitrogen or other functional groups with the nickel ions in the enzyme's active site. Specific studies focusing on the urease inhibition profile of this compound are limited.

Understanding the interaction of new chemical entities with Cytochrome P450 (CYP) enzymes is crucial for predicting drug metabolism and potential drug-drug interactions. The indole ring can be metabolized by various CYP isoforms, and indole-containing compounds can also act as inhibitors or inducers of these enzymes. For example, studies on related compounds often evaluate their inhibitory effects on major isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4. This information is critical for assessing the pharmacokinetic profile of a compound. While general metabolic pathways for indoles are known, a specific and detailed CYP interaction profile for this compound is not thoroughly documented in public research.

Research into Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of indole-based compounds are a major focus of pharmacological research. The primary mechanism often investigated is the inhibition of the COX enzymes, which reduces the production of pro-inflammatory prostaglandins.

Beyond direct enzyme inhibition, research into the anti-inflammatory mechanisms of indole derivatives explores their impact on cellular signaling pathways. This includes investigating their ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The modulation of transcription factors that regulate inflammatory gene expression, such as nuclear factor-kappa B (NF-κB), is another key area of study. The morpholine moiety attached to the indole core can influence the molecule's physicochemical properties, potentially affecting its ability to interact with these biological targets and exert anti-inflammatory effects.

Research into Neurodegenerative Disease Pathways

Neurodegenerative diseases (NDDs) are often characterized by complex, multifactorial pathomechanisms, including protein misfolding, oxidative stress, and neuroinflammation. nih.govnih.govnih.gov The morpholine scaffold is considered a versatile pharmacophore in the design of neurotherapeutics due to its structural properties that can enhance blood-brain barrier permeability. tandfonline.com Compounds based on this structure are being investigated for their ability to interact with key enzymes and biological targets involved in the pathology of disorders like Alzheimer's and Parkinson's disease. tandfonline.com

A primary pathological hallmark of Alzheimer's disease is the misfolding and extracellular aggregation of Amyloid-β (Aβ) peptides, leading to the formation of toxic oligomers and amyloid plaques in the brain. nih.govfrontiersin.org Consequently, the inhibition of Aβ aggregation is a major therapeutic strategy. frontiersin.org

Research into small molecules that can modulate this process has identified promising candidates containing the morpholine moiety. A study focused on developing novel anti-amyloid small molecules based on piperine (B192125), a natural compound from black pepper, led to the synthesis of several derivatives. uwaterloo.ca Among these, a piperine derivative featuring a morpholine ring (compound 4c) was identified as a lead compound, exhibiting an inhibition of Aβ42 aggregation between 35-48% at a 10 µM concentration. uwaterloo.ca Electron microscopy studies confirmed the ability of this compound to reduce Aβ42 aggregation. uwaterloo.ca Molecular docking studies suggest that the terminal acyl substituents, including the morpholine group, play a key role in stabilizing the Aβ42 pentamer assembly by interacting at the amyloidogenic interface. uwaterloo.ca These findings underscore the potential of incorporating a morpholine ring into indole-like structures to develop effective inhibitors of amyloid-beta aggregation. uwaterloo.ca

Antimicrobial Mechanisms of Action Research

The rise of antimicrobial resistance, particularly from pathogens like methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. nih.gov This has spurred research into novel antibacterial agents, with indole and its derivatives showing considerable promise due to their intriguing molecular structure and potent antimicrobial effects. nih.govresearchgate.net

The indole nucleus is a key structural motif in the development of agents targeting multidrug-resistant MRSA. nih.gov Concurrently, morpholine-containing compounds have been explored as potential antibiotic adjuvants, or "enhancers," that can restore the efficacy of conventional antibiotics against resistant strains. nih.gov

One study investigated a series of morpholine-containing 5-arylideneimidazolones as adjuvants for oxacillin (B1211168) against MRSA. nih.gov Certain compounds in the series significantly reduced the minimum inhibitory concentration (MIC) of oxacillin. nih.gov Molecular modeling suggested that a probable mechanism for this resistance-reversing action is the interaction with the allosteric site of penicillin-binding protein 2a (PBP2a), a key enzyme responsible for β-lactam resistance in MRSA. nih.gov Another line of research identified a tricyclic indoline (B122111) compound that selectively resensitizes MRSA to β-lactam antibiotics. nih.gov The convergence of these findings suggests that combining the indole or indoline scaffold with a morpholine moiety could yield hybrid compounds with potent intrinsic antibacterial activity or the ability to overcome existing resistance mechanisms. nih.govnih.gov

The structural versatility of N-heterocyclic compounds, a category that includes the indole scaffold, makes them a rich source for the discovery of novel antiviral agents. nih.gov Research has demonstrated that various derivatives incorporating heterocyclic rings exhibit activity against a range of viruses. nih.gov

Specifically, morpholine-containing compounds have been identified as potent inhibitors of Hepatitis C Virus (HCV) replication. researchgate.net A screening of a small molecule library identified N-(morpholine-4-carbonyloxy) amidine compounds that suppressed HCV replication with 50% effective concentrations in the low micromolar range. researchgate.net Structure-activity relationship analyses revealed that the N-(morpholine-4-carbonyloxy) amidine moiety was a critical structural element for this antiviral activity. researchgate.net In the realm of antifungal research, compounds with related heterocyclic structures, such as quinoline (B57606) derivatives, have shown moderate fungicidal activity against various phytopathogenic fungi. nih.gov This body of evidence supports the exploration of indolyl morpholine structures as potential candidates for new antiviral and antifungal therapies.

Investigation of Ion Channel Modulation (e.g., Kv1.5)

The Kv1.5 potassium channel, which is selectively expressed in the human atrium, is considered an ideal target for the development of drugs to treat atrial fibrillation with reduced risk of ventricular side effects. nih.gov The channel's role in atrial action potential repolarization makes it a key focus for designing highly atrium-selective antiarrhythmic agents. mdpi.com

Research has shown that both morpholine and 1H-indole skeletons can serve as foundational structures for Kv1.5 inhibitors. nih.gov Building on this, a series of 3-morpholine linked aromatic amino substituted 1H-indoles were designed and synthesized as novel Kv1.5 channel inhibitors. nih.govnih.gov Using a patch clamp technique, the inhibitory activity of these compounds was evaluated. nih.gov Two compounds, designated T16 and T5, exhibited notable inhibitory activity against the Kv1.5 channel at a concentration of 100 μM. nih.govnih.gov These findings demonstrate that the targeted combination of indole and morpholine structures can produce potent and selective inhibitors of the Kv1.5 ion channel, providing potential lead compounds for the development of new anti-atrial fibrillation drugs. nih.gov

| Compound | Concentration | Inhibition Rate | Technique | Source |

|---|---|---|---|---|

| T16 | 100 µM | 70.8% | Patch Clamp | nih.govnih.gov |

| T5 | 100 µM | 57.5% | Patch Clamp | nih.govnih.gov |

Lead Optimization and Advanced Drug Design Strategies for 4 1h Indol 6 Yl Morpholine Analogues

Hit-to-Lead Development Approaches for Indolyl Morpholine (B109124) Scaffolds

The hit-to-lead (H2L) phase is a critical early stage in drug discovery where initial screening hits, often with modest potency and suboptimal pharmacological properties, are systematically evaluated and optimized to identify promising lead compounds. nih.gov For indolyl morpholine scaffolds, this process involves a focused exploration of the structure-activity relationship (SAR) to build a foundational understanding of how chemical modifications influence biological activity. ddcpharmaceutical.come3s-conferences.orgtaylorandfrancis.com

A primary objective during H2L is to improve the potency of initial hits from the micromolar to the nanomolar range. nih.gov This is typically achieved through targeted chemical modifications of the core scaffold. For instance, in the development of related heterocyclic compounds, the initial hits from high-throughput screening (HTS) are first validated to confirm their structure and purity, often involving re-synthesis. e3s-conferences.org Subsequently, a limited number of analogues are synthesized to explore the chemical space around the hit and establish an initial SAR. ddcpharmaceutical.com This early SAR data is crucial for guiding further optimization efforts.

For indolyl morpholine scaffolds, which have shown promise as kinase inhibitors, the H2L process would involve exploring substitutions on both the indole (B1671886) ring and the morpholine moiety. For example, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, a series of 4-morpholinopyrrolopyrimidine derivatives were synthesized and evaluated. This systematic approach led to the identification of compounds with significantly improved potency and selectivity. nih.gov The insights gained from such studies on related scaffolds are invaluable for guiding the hit-to-lead development of 4-(1H-Indol-6-yl)morpholine analogues.

A key aspect of the H2L process is the multiparameter optimization of various properties beyond just potency. These include metabolic stability, solubility, and selectivity against off-target proteins. nih.gov Early assessment of these properties helps to eliminate compounds that are likely to fail in later stages of development. ddcpharmaceutical.com

Rational Design Principles for Enhanced Potency and Selectivity

Once a promising lead series has been established, rational design principles are employed to further enhance potency and selectivity. This approach relies on a deep understanding of the molecular interactions between the ligand and its biological target. biosolveit.de When the three-dimensional structure of the target protein is known, structure-based drug design (SBDD) becomes a powerful tool. In the absence of a target structure, ligand-based methods, which utilize the SAR of known active molecules, are employed. biosolveit.de

For indolyl morpholine analogues targeting kinases, SBDD can be particularly effective. Kinases share a conserved ATP binding site, and structural information can reveal key interactions that are crucial for binding. Rational design efforts would focus on modifying the this compound scaffold to optimize these interactions. This could involve introducing new functional groups to form additional hydrogen bonds, fill unoccupied hydrophobic pockets, or displace unfavorable water molecules in the binding site. biosolveit.de For example, the design of novel kinase inhibitors often involves modifying the hinge-binding motif to improve affinity. mdpi.com

Selectivity is a critical parameter in drug design, as off-target effects can lead to toxicity. Rational design can be used to achieve selectivity by exploiting subtle differences in the binding sites of related proteins. For instance, in the development of PI3K inhibitors, rational design strategies have been used to achieve isoform selectivity by targeting non-conserved residues in the active site. nih.gov

The following table illustrates how rational modifications to a hypothetical series of indolyl morpholine analogues might be guided by SAR data to improve potency.

| Compound | R1 (Indole Position) | R2 (Morpholine Position) | Potency (IC50, nM) | Rationale for Next Modification |

| Lead 1 | H | H | 500 | Explore substitution on the indole ring to probe for additional binding interactions. |

| Analogue 1a | 4-F | H | 250 | Introduction of a fluorine atom may enhance binding through favorable electrostatic interactions. |

| Analogue 1b | 5-Cl | H | 750 | A larger halogen at the 5-position is detrimental, suggesting steric hindrance. |

| Analogue 1c | 4-F | 3-Me | 100 | Addition of a methyl group on the morpholine ring in conjunction with the 4-fluoro substituent improves potency, possibly by occupying a small hydrophobic pocket. |

Bioisosteric Replacements in Indolyl Morpholine Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. nih.gov This approach is particularly useful in the optimization of indolyl morpholine scaffolds.

The indole moiety itself is a common target for bioisosteric replacement. Azaindoles, for example, are frequently used as bioisosteres of indoles in the design of kinase inhibitors. mdpi.comsemanticscholar.org The replacement of a CH group in the indole ring with a nitrogen atom can modulate the compound's pKa, solubility, and ability to form hydrogen bonds, which can lead to improved potency and pharmacokinetic properties. mdpi.com

The morpholine ring can also be a subject for bioisosteric replacement. While the morpholine moiety often contributes to favorable properties such as improved solubility and metabolic stability, in some cases, it can be a site of metabolic liability. enamine.net In such instances, bioisosteric replacements for the morpholine ring could include piperazine (B1678402), thiomorpholine, or other saturated heterocycles. The choice of replacement would be guided by the desired changes in properties such as basicity and lipophilicity.

The following table provides examples of potential bioisosteric replacements for different moieties within the this compound scaffold.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Indole | Azaindole | Improved hydrogen bonding capacity, modulated pKa, enhanced solubility. mdpi.com |

| Indole | Benzimidazole | Altered electronic properties and hydrogen bonding patterns. |

| Morpholine | Thiomorpholine | Increased lipophilicity, potential for different metabolic profile. |

| Morpholine | Piperazine | Introduction of a basic center, potential for additional salt formation and improved solubility. |

Scaffold Hopping Strategies for Novel Indolyl Morpholine Frameworks

Scaffold hopping is a more drastic lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better ADME profiles, or to move into a new intellectual property space.

For indolyl morpholine analogues, scaffold hopping could involve replacing the indole core with other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. For example, in the development of proteasome inhibitors, a scaffold hopping strategy was successfully employed to move from an imidazo[1,2-a]pyrimidine (B1208166) scaffold to a more promising lead series. dundee.ac.uk In this case, the morpholine substituent was found to be crucial for activity and was retained in the new scaffold.

Virtual screening and computational methods are often used to identify potential new scaffolds. biosolveit.de These methods can search large databases of chemical structures for compounds that have a similar shape and pharmacophore to the original lead molecule. For instance, a search could be initiated for scaffolds that can maintain the relative orientation of the morpholine moiety and key interaction points of the indole ring.

One example of a successful scaffold hop in a related area is the transition from indole-based compounds to indazole-based dual inhibitors of MCL-1/BCL-2. pharmablock.com This demonstrates the potential of scaffold hopping to generate novel and effective therapeutic agents.

Application of Advanced Computational Tools in Lead Optimization Pipelines

Advanced computational tools are an indispensable part of modern lead optimization pipelines. vichemchemie.com These tools are used to predict a wide range of properties, from binding affinity and selectivity to ADME and toxicity profiles, thereby accelerating the drug discovery process and reducing costs. criver.com

For the optimization of this compound analogues, a variety of computational methods can be applied. Molecular docking can be used to predict the binding mode of analogues within the target's active site, providing insights for rational design. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities, enabling the prediction of the potency of newly designed analogues. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions, helping to understand the conformational changes that occur upon binding and to estimate the binding free energy. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are used to flag potential liabilities early in the optimization process, allowing medicinal chemists to prioritize the synthesis of compounds with a higher probability of success. vichemchemie.com

The integration of these computational approaches allows for a more efficient exploration of the chemical space around the indolyl morpholine scaffold, leading to the identification of lead candidates with optimized properties.

| Computational Tool | Application in Lead Optimization of Indolyl Morpholine Analogues |

| Molecular Docking | Predicts the binding pose and key interactions of analogues with the target protein. nih.gov |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity to predict the potency of new designs. nih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex to assess binding stability and estimate binding free energy. nih.gov |

| In Silico ADMET Prediction | Predicts pharmacokinetic and toxicity properties to identify potential liabilities early in the discovery process. vichemchemie.com |

Future Research Directions and Translational Perspectives for Indolyl Morpholine Chemistry

Identification of Novel Therapeutic Areas for Indolyl Morpholine (B109124) Scaffolds

The indole (B1671886) nucleus is a well-established pharmacophore, forming the structural basis for a wide array of therapeutic agents. nih.govnih.govresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. nih.govnih.govresearchgate.net Similarly, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles. nih.gov The combination of these two moieties in the indolyl morpholine scaffold suggests a vast potential for developing novel therapeutics across various disease areas.

Future research should systematically explore the therapeutic potential of indolyl morpholine derivatives beyond their currently established activities. Given the diverse biological roles of indole-based compounds, several therapeutic areas warrant investigation.

Potential Therapeutic Applications for Indolyl Morpholine Scaffolds:

| Therapeutic Area | Rationale for Exploration | Key Molecular Targets/Pathways |

| Oncology | Indole derivatives are known to inhibit tubulin polymerization and target various kinases involved in cancer progression. nih.govnih.gov The morpholine moiety is also found in several anticancer drugs. nih.gov | Tubulin, Protein Kinases (e.g., EGFR, VEGFR), Histone Deacetylases (HDACs), DNA Topoisomerase nih.govresearchgate.net |

| Neurodegenerative Diseases | The morpholine ring is frequently found in CNS drug candidates due to its favorable physicochemical properties for blood-brain barrier penetration. nih.gov Indole derivatives have shown potential in targeting pathways relevant to diseases like Alzheimer's and Parkinson's. researchgate.net | BACE1 inhibitors, Cholinesterase inhibitors nih.govmdpi.com |

| Inflammatory Disorders | Many indole derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory pathways. nih.gov Indole compounds with N-ethyl morpholine moieties have been investigated as CB2 receptor agonists for managing inflammatory pain. rsc.org | Cyclooxygenase-2 (COX-2), NF-κB, Cannabinoid Receptor 2 (CB2) nih.govrsc.org |

| Infectious Diseases | The indole scaffold is a key component of various antiviral and antimicrobial agents. researchgate.net | Viral enzymes (e.g., reverse transcriptase), bacterial cell wall synthesis pathways |

| Cardiovascular and Metabolic Diseases | Indole derivatives have been explored for their potential in treating hypertension and diabetes. nih.govresearchgate.net | Angiotensin-converting enzyme (ACE), various metabolic enzymes |

Systematic screening of 4-(1H-Indol-6-yl)morpholine analogues against a diverse panel of biological targets will be crucial in uncovering new therapeutic applications. Structure-activity relationship (SAR) studies will be instrumental in optimizing the scaffold for enhanced potency and selectivity against newly identified targets.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These computational tools can significantly accelerate the identification and optimization of novel drug candidates by analyzing vast datasets and predicting molecular properties with high accuracy.

For the discovery and optimization of this compound analogues, AI and ML can be applied in several key areas:

De Novo Drug Design: Generative AI models can design novel indolyl morpholine derivatives with desired physicochemical and pharmacological properties. These models can explore a vast chemical space to propose new structures that are likely to be active against a specific biological target.

Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of novel analogues. This allows for the in-silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Lead Optimization: AI-driven platforms can guide the optimization of lead compounds by suggesting specific chemical modifications to improve their efficacy, selectivity, and pharmacokinetic profiles. nih.gov This can significantly reduce the number of iterative design-synthesis-test cycles required.

The application of these computational approaches will undoubtedly streamline the development of next-generation therapeutics based on the this compound scaffold.

Collaborative Research Initiatives and Interdisciplinary Approaches in Indolyl Morpholine Chemistry

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The successful translation of promising compounds like this compound from the laboratory to the clinic will require the combined expertise of researchers from various scientific disciplines.

Key Areas for Interdisciplinary Collaboration:

| Discipline | Contribution to Indolyl Morpholine Research |

| Medicinal Chemistry | Design and synthesis of novel analogues, SAR studies, and lead optimization. nih.gov |

| Computational Chemistry | Molecular modeling, virtual screening, and prediction of molecular properties using AI/ML. nih.gov |

| Pharmacology & Biology | In vitro and in vivo evaluation of biological activity, target identification and validation, and mechanism of action studies. |

| Structural Biology | Determination of the three-dimensional structures of indolyl morpholine derivatives in complex with their biological targets to guide rational drug design. |

| Translational Medicine | Bridging the gap between preclinical research and clinical development, including biomarker identification and patient stratification strategies. |

Fostering collaborations between academic research institutions, pharmaceutical companies, and contract research organizations (CROs) will be essential for advancing the field of indolyl morpholine chemistry. Open innovation models and data-sharing initiatives can also help to accelerate progress and avoid duplication of effort. By embracing a collaborative and interdisciplinary mindset, the scientific community can unlock the full therapeutic potential of the this compound scaffold.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(1H-Indol-6-yl)morpholine and its derivatives?

The synthesis of this compound derivatives often involves coupling reactions between indole precursors and morpholine-containing reagents. For example:

- Fe(II)-catalyzed reactions can construct polycyclic frameworks by leveraging sulfonyl indoline intermediates (e.g., formation of pyrrolo-thieno-indolones) .

- MiniBlock® synthesis protocols enable high-throughput preparation of substituted benzylmorpholine analogs, such as 4-(2-chlorobenzyl)morpholine, through alkylation or reductive amination .

- NMR characterization (1H/13C) is critical for verifying regioselectivity and purity, with typical shifts for indole protons at δ 6.5–7.5 ppm and morpholine protons at δ 3.5–4.0 ppm .

Q. How can crystallographic techniques resolve the structural conformation of this compound?

- SHELX suite (e.g., SHELXL for refinement) is widely used to determine crystal structures from X-ray diffraction data. Hydrogen bonding patterns (e.g., C–H···O interactions) can be visualized using ORTEP-III for graphical representation .

- Key parameters include bond lengths (e.g., C–N in morpholine: ~1.45 Å) and torsion angles to confirm planarity or distortion in the indole-morpholine linkage .

Q. What spectroscopic methods are optimal for characterizing vibrational modes in this compound?

- Raman spectroscopy under ambient conditions identifies C–H stretching modes (2980–3145 cm⁻¹) and morpholine ring vibrations (1100–1175 cm⁻¹) .

- IR spectroscopy complements Raman by detecting NH stretches (indole) at ~3400 cm⁻¹ and carbonyl/sulfonyl groups in derivatives (1650–1750 cm⁻¹) .

- Discrepancies between experimental and calculated (DFT) spectra may indicate conformational flexibility or intermolecular interactions .

Advanced Research Questions

Q. How do high-pressure conditions affect the vibrational and structural properties of this compound?

- High-pressure Raman studies (0–3.5 GPa) reveal phase transitions via peak splitting (e.g., 1175 cm⁻¹ mode splitting at 1.7 GPa) and coalescence of C–H stretching bands. These changes correlate with van der Waals interactions and conformational adjustments .

- Experimental design : Use diamond anvil cells (DAC) with pressure-calibrated ruby fluorescence. Complementary dielectric spectroscopy and X-ray diffraction under pressure can resolve structural rearrangements .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological targets?

- Systematic substitution : Modifying the indole ring (e.g., 6-methoxy or 4-chloro groups) or morpholine side chains alters interactions with enzymes like cytochrome P450 2A13. For example, 4-(2-chlorobenzyl)morpholine shows enhanced inhibitory potency due to halogen-mediated hydrophobic binding .

- In vitro assays : Measure IC₅₀ values using fluorogenic substrates or LC-MS to quantify metabolite inhibition .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Multi-technique validation : Discrepancies in NH stretching frequencies (IR vs. Raman) may arise from hydrogen bonding. Cross-validate with solid-state NMR to assess dynamic interactions .

- DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-311G**) to predict vibrational modes and compare with experimental data. Deviations >10 cm⁻¹ suggest crystal packing effects .

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., C–H···O motifs) into chains (C(4)) or rings (R₂²(8)). For example, morpholine oxygen acts as an acceptor in C–H···O bonds, stabilizing layered structures .

- Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H contacts >60%, O···H <10%) to predict solubility and stability .

Data Contradiction Analysis Example

Issue : Overlapping Raman peaks (1103 cm⁻¹ and 1127 cm⁻¹) under high pressure .

Resolution :

Temperature-dependent studies : Differentiate pressure-induced shifts from thermal broadening.

DFT-assisted deconvolution : Apply Lorentzian fitting with constraints from calculated modes.

Complementary XRD : Correlate peak shifts with lattice compression (e.g., unit cell volume reduction ≥5% at 2.5 GPa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.